tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate
Overview
Description
Tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate: is a chemical compound belonging to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate ester functional group attached to the imidazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 4-methylimidazole.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under mild conditions, often involving the use of organic solvents, catalysts, and reagents like tert-butyl chloroformate and methylating agents.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are in place to ensure the compound meets the required specifications for purity and potency.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the imidazole ring or its derivatives.
Substitution: Substitution reactions at the imidazole ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Various alkylating agents, acylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized imidazoles, such as imidazole-2-oxide and imidazole-2-thiol.
Reduction Products: Reduced imidazoles, such as 4,5-dihydroimidazole derivatives.
Substitution Products: Substituted imidazoles with different alkyl, acyl, or other functional groups.
Scientific Research Applications
Chemistry: Tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the biological context and the derivatives being studied.
Comparison with Similar Compounds
Imidazole: The parent compound without any substituents.
4-Methylimidazole: Similar to the compound but without the tert-butyl and carboxylate groups.
Other Imidazole Derivatives: Various other derivatives with different substituents on the imidazole ring.
Uniqueness: Tert-Butyl 4-methyl-2-oxo-2,3-dihydro-1H-imidazole-1-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the reactivity and biological activity of the compound.
Properties
IUPAC Name |
tert-butyl 5-methyl-2-oxo-1H-imidazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-11(7(12)10-6)8(13)14-9(2,3)4/h5H,1-4H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWFEDHMVMFSBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.